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Compound of Interest |

Compound Name: Olaparib impurity 1

CAS No.: 763113-06-0

Cat. No.: B12102464

\

Executive Summary & Nomenclature Strategy

In the high-stakes landscape of PARP inhibitor development, precise impurity profiling is non-
negotiable. While pharmacopeias (USP/EP) assign specific letter designations (e.g., Impurity A,
B), the term "Olaparib Impurity 1" is frequently utilized in commercial reference standard
catalogs to denote a specific structural analogue arising from the modification of the
cyclopropyl moiety.

Critical Distinction: Researchers must verify the chemical structure rather than relying solely on
the generic "Impurity 1" label, as numbering varies by vendor. This guide focuses on the widely
cited hydroxybutanoy! derivative (CAS 2514757-44-7), which also corresponds to the known
M12 metabolite.

Table 1: Chemical Identity Profile
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Parameter Specification

Common Name Olaparib Impurity 1 (Vendor Designation)

] 4-(4-fluoro-3-(4-(4-hydroxybutanoyl)piperazine-
Chemical Name )
1-carbonyl)benzyl)phthalazin-1(2H)-one

CAS Number 2514757-44-7
Molecular Formula C24H25FN40Oa
Molecular Weight 452.48 g/mol

) Olaparib Metabolite M12; Hydroxy-Olaparib
Correlation _ _
(linearized)

Ring-opened cyclopropane converted to 4-
Structural Feature )
hydroxybutanoyl chain

Structural Origin & Mechanistic Pathway

Understanding the causality of impurity formation is essential for control. Olaparib Impurity 1
is not merely a random byproduct; it represents a specific transformation of the drug's
cyclopropanecarbonyl tail.

Formation Mechanism

The formation of Impurity 1 involves the opening of the strained cyclopropane ring. In biological
systems (metabolism), this is an oxidative process (CYP450-mediated). In chemical synthesis
or stability testing, this can occur under specific stress conditions (oxidative stress or acidic
hydrolysis), leading to the linearization of the cyclopropy! group into a hydroxy-alkyl chain.

Key Transformation:Cyclopropyl-C(=0)-
HO-(CH2)3-C(=0)-

Pathway Visualization

The following diagram illustrates the structural relationship and transformation pathway.
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Pathway Legend

Blue: API | Yellow: Transient | Red: Impurity

|
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(Cyclopropyl moiety) ! (Ring Activation) ! (4-hydroxybutanoy! tail)
[ I

Click to download full resolution via product page

Figure 1: Mechanistic pathway showing the conversion of the Olaparib cyclopropyl group to the
linearized hydroxybutanoyl form (Impurity 1).

Analytical Strategy: Identification & Quantification

To detect Impurity 1 reliably, generic generic gradient methods may fail to separate it from the
parent peak due to structural similarity. The presence of the hydroxyl group increases polarity,
typically causing it to elute before Olaparib in Reverse-Phase (RP) chromatography.

High-Performance Liquid Chromatography (HPLC)
Protocol

This protocol is designed to be self-validating. The resolution between Olaparib and Impurity 1
must be > 1.5.

Method Principle: Gradient elution on a C18 stationary phase with pH control to suppress
ionization of the piperazine nitrogen, ensuring sharp peak shapes.

Table 2: Recommended Chromatographic Conditions
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Parameter Setting / Protocol

C18, 150 x 4.6 mm, 3.5 um (e.g., Waters

Column
XBridge or Agilent Zorbax)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV at 276 nm (Primary) and 254 nm
Injection Vol 10 pL

Gradient Profile:
e 0-2 min: 5% B (Isocratic hold for polar degradants)
e 2-15 min: 5%
60% B (Linear ramp)
e 15-20 min: 60%
90% B (Wash)
e 20-25 min: 5% B (Re-equilibration)
Mass Spectrometry (LC-MS) Identification
For definitive identification during method validation, monitor the following transitions:
e Parent lon (Olaparib): [M+H]* = 435.46 m/z

e Impurity 1 Target: [M+H]* = 453.48 m/z (+18 Da shift corresponding to hydration/ring
opening).
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o Fragmentation: Look for the characteristic phthalazinone core fragment (m/z ~247) which
remains unchanged, confirming the modification is on the piperazine tail.

Regulatory & Safety Implications (ICH M7/Q3A)

As a known metabolite (M12), Impurity 1 generally falls under the "Metabolites in Safety
Testing" (MIST) guidelines.

o Qualification: If this impurity is a major human metabolite, it may be considered "qualified" for
safety, potentially allowing higher limits than the standard ICH Q3A threshold (0.15% or 1.0
mg/day).

» Genotoxicity: Unlike the Nitroso impurities (e.g., N-nitroso olaparib) which require strict
control at nanogram levels, Impurity 1 is a structural modification of the acyl chain and does
not inherently introduce a structural alert for mutagenicity (such as an N-nitroso or epoxide

group).
o Control Strategy:

o Process Control: Monitor oxidative conditions during the final coupling steps of Olaparib
synthesis.

o Storage: Ensure protection from moisture and high heat to prevent hydrolysis of the
cyclopropyl amide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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